molecular formula C5H6F3O3P B13619907 Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Cat. No.: B13619907
M. Wt: 202.07 g/mol
InChI Key: RAGAJMQUHXGIGC-UHFFFAOYSA-N
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Description

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoroprop-1-yne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the phosphite and subsequent nucleophilic attack on the alkyne .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphonates, alkenes, and alkanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
  • Dimethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate

Uniqueness

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C5H6F3O3P

Molecular Weight

202.07 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3,3,3-trifluoroprop-1-yne

InChI

InChI=1S/C5H6F3O3P/c1-10-12(9,11-2)4-3-5(6,7)8/h1-2H3

InChI Key

RAGAJMQUHXGIGC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C#CC(F)(F)F)OC

Origin of Product

United States

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